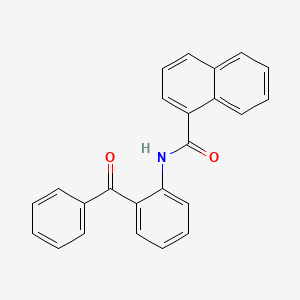

N-(2-benzoylphenyl)-1-naphthamide

Description

N-(2-Benzoylphenyl)-1-naphthamide is a structurally distinct compound characterized by a naphthamide core substituted with a 2-benzoylphenyl group. This substitution introduces steric and electronic effects that influence its conformational stability and intermolecular interactions. The compound’s solid-state structure, as revealed by X-ray crystallography, demonstrates a bifurcated N–H⋯(O,N) hydrogen bond system that stabilizes its molecular conformation, forming S(6) and S(5) ring motifs . The benzoyl group at the ortho position imposes steric constraints, which significantly affect hydrogen bonding (HB) behavior in both solid and solution states .

The compound’s intramolecular HB dynamics are solvent-dependent. For instance, in DMSO-d₆, the disruption of HB networks occurs with estimated thermodynamic parameters (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹) for related oxalamide derivatives, suggesting similar energetics for this compound . These interactions are critical for its supramolecular assembly, enabling 1-D and 2-D crystal networks through C–H⋯O and dipolar C=O⋯π interactions .

Properties

IUPAC Name |

N-(2-benzoylphenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTLBCRCRLBVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Benzoylphenyl)acetamide

- Key Differences : Lacks the naphthamide core, replacing it with an acetamide group.

- HB Behavior : Steric hindrance from the o-benzoyl group prevents two-center HB formation in both solid and solution states (DMSO-d₆), unlike oxalamide derivatives that form three-center HBs .

- Thermodynamic Stability : Requires cooperative interactions (e.g., C–H⋯O) to stabilize its structure, as standalone HB is insufficient .

N1,N2-Bis(2-benzoylphenyl)oxalamide

- HB Configuration : Forms three-center HBs in solution and solid states due to oxalamide’s extended HB capacity.

- Thermodynamics : Exhibits ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ for HB disruption in DMSO-d₆, comparable to N-(2-benzoylphenyl)-1-naphthamide .

- Supramolecular Assembly : Leverages intermolecular HBs for 2-D networks, contrasting with the 1-D networks in acetamide analogs .

Conformational Rigidity in Pyrrolidine Derivatives

The compound (2R)-N-(2-Benzoylphenyl)-1-benzyl-pyrrolidine-2-carboxamide shares the 2-benzoylphenyl motif but incorporates a pyrrolidine ring. This modification:

- Enhances Rigidity : Intramolecular HBs (N–H⋯O/N) stabilize a folded conformation, contrasting with the planar naphthamide core .

- Biological Implications : Increased rigidity may improve receptor binding specificity but reduce solubility compared to flexible naphthamides .

Research Findings and Implications

- HB-Driven Supramolecular Assembly : The benzoyl group’s steric effects limit HB formation in this compound, necessitating intermolecular interactions for crystal stability .

- Activity-Structure Relationships : Para-substituted naphthamides (e.g., chlorophenyl derivatives) exhibit superior biological activity due to reduced steric hindrance and optimized HB capacity .

- Thermodynamic Insights : Solvent polarity (e.g., DMSO-d₆) disrupts HB networks, providing a framework for tuning solubility and stability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.